molecular formula C18H32O3 B1238866 Laetisaric acid CAS No. 138231-04-6

Laetisaric acid

Cat. No. B1238866
M. Wt: 296.4 g/mol
InChI Key: UKRXAPMQXXXXTD-QMEIEYGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laetisaric acid is a C18, straight-chain, hydroxy fatty acid composed of linoleic acid having an (R)-hydroxy group at the 8-position. It is a long-chain fatty acid, a straight-chain fatty acid and a hydroxy polyunsaturated fatty acid. It derives from a linoleic acid.

Scientific Research Applications

Allelopathic Agent in Soil Fungi

Laetisaric acid, a hydroxy fatty acid, was isolated from the soil-dwelling basidiomycete fungus Laetisaria arvalis. This compound acts as an allelopathic agent, inducing rapid hyphal lysis in several phytopathogenic fungi (Bowers et al., 1986).

Biotechnological Production of Lactic Acid

While not directly related to laetisaric acid, research in biotechnological production of lactic acid (LA) from renewable resources like biomass is significant. LA is a key chemical in various industries, produced via microorganism fermentation, with ongoing improvements in yield and purity (Okano et al., 2009).

Sustainable Production of Lactic Acid Polymers

LA is also pivotal in producing biodegradable LA polymers, used in high-end applications and potentially in broader applications with reduced production costs. Advances in technology, integration with precision agriculture, and novel pretreatments for lignocellulosic feedstocks are crucial for enhancing the sustainability and competitiveness of LA production (Djukić‐Vuković et al., 2019).

Visualization of Root Colonization by Edaphic Organisms

Laser ablation tomography (LAT) serves as a tool to investigate interactions between roots and edaphic organisms, such as fungi, nematodes, and bacteria. LAT allows for rapid, three-dimensional analysis of root anatomy, providing insights into associations with edaphic organisms and their effects on crop productivity (Strock et al., 2019).

Antioxidant and Anti-inflammatory Role of Lipoic Acid

Lipoic acid (LA), a multifunctional antioxidant, plays a significant role in various physiological and pathological conditions. It enhances insulin sensitivity in type 2 diabetes and shows potential in treating multiple sclerosis. LA's antioxidant and anti-inflammatory properties are explored in several clinical and animal models, highlighting its diverse applications in health and disease (Evans & Goldfine, 2000), (Yadav et al., 2005).

Sustainable Production of Levulinic Acid

Levulinic acid (LA), a potential building block chemical derived from biomass, is crucial for synthesizing various energy compounds. Research focuses on improving LA yield from lignocellulosic biomass, using ionic liquids for sustainable synthesis, and addressing challenges in process efficiency (Badgujar et al., 2019).

Antimicrobial and Antitumor Activities of Wild Mushrooms

Studies on Laetiporus sulphureus extracts demonstrate antimicrobial and antitumor activities. The extracts exhibit significant inhibitory effects against various fungi and bacteria, and show anti-proliferative activity against carcinoma cell lines, underscoring the potential of mushroom-derived compounds in medical applications (Younis et al., 2019).

Decomposition of 5-Hydroxymethylfurfural into Levulinic Acid

The conversion of biomass to levulinic acid, specifically the degradation of 5-hydroxymethylfurfural (HMF) to levulinic acid, is a key step in producing this versatile green intermediate chemical. Kinetic studies provide insights into optimizing conditions for higher yields, crucial for the synthesis of fuels, polymers, and resin precursors (Girisuta et al., 2006).

Antioxidant and Anti-inflammatory Applications of Lipoic Acid

Lipoic acid is a versatile antioxidant with potential therapeutic applications in cardiovascular diseases, obesity, inflammation, and aging. Its role in enhancing insulin sensitivity and its antioxidant and anti-inflammatory properties have been explored in various human and animal studies, suggesting its significance in preventive and therapeutic strategies (Moura et al., 2015).

Impact on Glycogen Synthesis and Glucose Metabolism

Lipoic acid impacts glycogen synthesis and glucose metabolism in muscle tissues. By acting as a mild prooxidant, LA influences intramuscular redox status and regulates glucose metabolism differently from insulin, highlighting its potential in diabetes control and metabolic research (Dicter et al., 2002).

properties

CAS RN

138231-04-6

Product Name

Laetisaric acid

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

IUPAC Name

(8R,9Z,12Z)-8-hydroxyoctadeca-9,12-dienoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h6-7,11,14,17,19H,2-5,8-10,12-13,15-16H2,1H3,(H,20,21)/b7-6-,14-11-/t17-/m0/s1

InChI Key

UKRXAPMQXXXXTD-QMEIEYGNSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\[C@@H](CCCCCCC(=O)O)O

SMILES

CCCCCC=CCC=CC(CCCCCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC=CC(CCCCCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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